molecular formula C17H22N2O B5705082 2-(1-azepanyl)-8-methoxy-4-methylquinoline

2-(1-azepanyl)-8-methoxy-4-methylquinoline

Cat. No.: B5705082
M. Wt: 270.37 g/mol
InChI Key: UZIHQGNSDYSUSF-UHFFFAOYSA-N
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Description

2-(1-azepanyl)-8-methoxy-4-methylquinoline is a heterocyclic compound that features a quinoline core substituted with an azepane ring, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-azepanyl)-8-methoxy-4-methylquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions. For instance, 8-methoxy-4-methylquinoline can be reacted with 1-bromoazepane in the presence of a base like potassium carbonate to yield the desired product.

    Methoxylation and Methylation: The methoxy and methyl groups can be introduced through standard alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-azepanyl)-8-methoxy-4-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(1-azepanyl)-8-methoxy-4-methylquinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-malarial agent due to its structural similarity to quinoline-based drugs.

    Material Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in studying the binding interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-8-methoxy-4-methylquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the function of enzymes critical for the survival of pathogens. The azepane ring and quinoline core facilitate binding to the active sites of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-azepanyl)-5,6,7-trimethoxy-4-methylquinoline
  • 2-(1-azepanyl)-1-phenylethanol
  • (2-azepan-1-yl-2-phenylethyl)amine

Uniqueness

2-(1-azepanyl)-8-methoxy-4-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development.

Properties

IUPAC Name

2-(azepan-1-yl)-8-methoxy-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-13-12-16(19-10-5-3-4-6-11-19)18-17-14(13)8-7-9-15(17)20-2/h7-9,12H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIHQGNSDYSUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199981
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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